4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

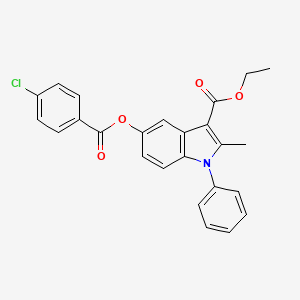

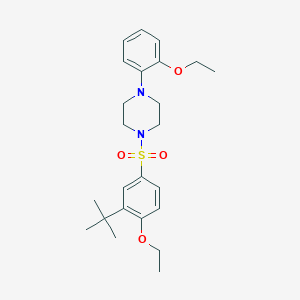

4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H9ClF3N3O and its molecular weight is 351.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives in Anti-inflammatory Research

Pyrimidine derivatives, including those structurally related to 4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, have been extensively studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit the expression and activities of several vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins, indicating their potential as anti-inflammatory agents (Rashid et al., 2021).

Optical Sensors Development

Pyrimidine derivatives are also valuable in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application showcases the versatility of pyrimidine compounds in both biological and material sciences, highlighting their potential for creating innovative sensory materials (Jindal & Kaur, 2021).

Anticancer Research

In the domain of anticancer research, the structural framework of pyrimidines has been explored for its therapeutic potential. Pyrimidine-based scaffolds have demonstrated efficacy through various mechanisms of action, underscoring their capability to interact with diverse biological targets. This makes them prominent candidates in the search for novel anticancer drugs, reflecting their importance in medicinal chemistry (Kaur et al., 2014).

Synthesis and Biological Activity

The synthesis and broad biological activity of pyrimidine derivatives have been the subject of significant research interest. These compounds have demonstrated a wide range of pharmacological activities, making them critical in the development of new biologically active compounds. Their varied pharmacological effects underscore the pyrimidine core as a promising scaffold for drug development, with applications across antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Chiriapkin, 2022).

Optoelectronic Materials

Pyrimidine and its derivatives have found applications in the creation of optoelectronic materials, including luminescent elements and organic light-emitting diodes (OLEDs). The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials, making them valuable in the fabrication of electronic devices and sensors (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3O/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUUESLAKHDOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)

![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2886423.png)

![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)